5-Butyl-3-phenyloxazolidin-2-one
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Overview
Description
5-butyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a butyl group at the 5-position and a phenyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. For example, the reaction of 3-phenyl-1,2-amino alcohol with butyl isocyanate under mild conditions can yield the desired product .
Industrial Production Methods
Industrial production of oxazolidinones often involves optimized synthetic routes to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted oxazolidinones .
Scientific Research Applications
5-butyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Oxazolidinones, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-butyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,3-oxazolidin-2-one: Similar structure but lacks the butyl group at the 5-position.
Linezolid: A well-known oxazolidinone antibiotic with a different substitution pattern.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
5-butyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-butyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
SPMCKXBBTCMYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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